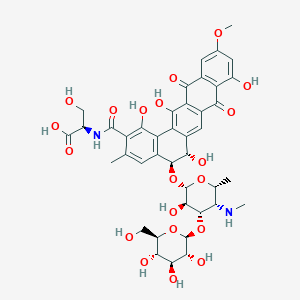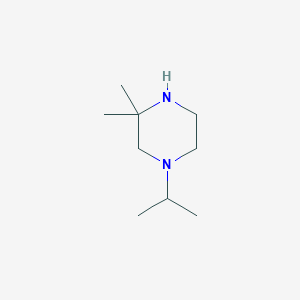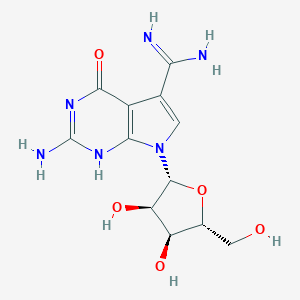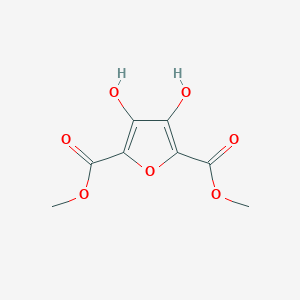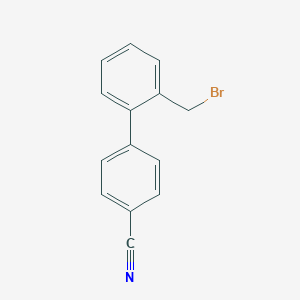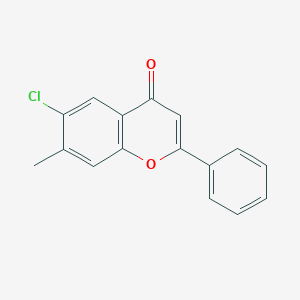
2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate, also known as TDP, is a phospholipid that has gained significant attention in the scientific community due to its unique properties. TDP is synthesized through a complex chemical process that involves multiple steps.
Mecanismo De Acción
2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has a unique structure that allows it to interact with cell membranes. This compound has a hydrophobic tail that interacts with the lipid bilayer of the cell membrane, while the hydrophilic head interacts with the aqueous environment. This compound has been shown to increase the fluidity of the cell membrane, which can lead to increased membrane permeability and improved drug delivery.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. This compound has been shown to have a positive effect on cholesterol metabolism, which can help to reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has a number of advantages for use in lab experiments. This compound is stable and can be easily synthesized in large quantities. This compound has a high affinity for cell membranes, making it an ideal candidate for drug delivery systems. This compound has also been shown to have a low toxicity profile, which makes it safe for use in lab experiments.
However, there are also limitations to the use of this compound in lab experiments. This compound is relatively expensive to synthesize, which can limit its use in some experiments. This compound also has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are a number of future directions for research on 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate. One area of research is the development of this compound-based drug delivery systems for the treatment of various diseases. Another area of research is the development of this compound-based antimicrobial coatings for medical devices. Additionally, further research is needed to better understand the long-term effects of this compound and its potential applications in various scientific research areas.
Conclusion:
In conclusion, this compound is a phospholipid that has gained significant attention in the scientific community due to its unique properties. This compound has been extensively studied for its potential applications in various scientific research areas, including drug delivery systems and antimicrobial coatings for medical devices. This compound has a unique structure that allows it to interact with cell membranes, and has been shown to have a number of biochemical and physiological effects. While there are limitations to the use of this compound in lab experiments, further research is needed to better understand its potential applications and long-term effects.
Métodos De Síntesis
The synthesis of 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is a complex process that involves multiple steps. The first step involves the reaction of tricosa-10,12-diyne-1-ol with propargyl bromide to form tricosa-10,12-diyn-1-yl propargyl ether. The second step involves the reaction of tricosa-10,12-diyn-1-yl propargyl ether with 2-bromoethyl trimethylammonium bromide to form 2-(trimethylazaniumyl)ethyl tricosa-10,12-diyn-1-yl ether. The final step involves the reaction of 2-(trimethylazaniumyl)ethyl tricosa-10,12-diyn-1-yl ether with phosphoric acid to form this compound.
Aplicaciones Científicas De Investigación
2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been extensively studied for its potential applications in various scientific research areas. This compound has been found to have antimicrobial properties and has been used in the development of antimicrobial coatings for medical devices. This compound has also been studied for its potential use in drug delivery systems. This compound has been shown to have a high affinity for cell membranes, making it an ideal candidate for drug delivery systems.
Propiedades
| 143023-12-5 | |
Fórmula molecular |
C54H96NO6P |
Peso molecular |
886.3 g/mol |
Nombre IUPAC |
2,3-bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C54H96NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-49-58-52-54(53-61-62(56,57)60-51-48-55(3,4)5)59-50-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h54H,6-23,32-53H2,1-5H3 |
Clave InChI |
AFXWCJBJZJSOEP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCC#CC#CCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCC#CC#CCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCC#CC#CCCCCCCCCCC |
Sinónimos |
1,2-bis(10,12-tricosadiynyl)glycero-3-phosphocholine 1,2-BTGPC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B114958.png)
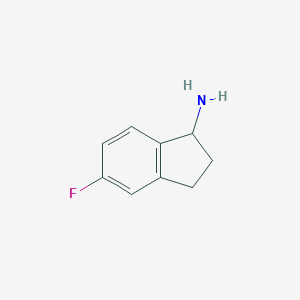
![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B114963.png)
![[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B114964.png)


